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Compound of Interest

Chromeno(4,3-c)chromene-5,11-
Compound Name:
dione

Cat. No.: B077852

Preamble: An extensive search of scientific literature and chemical databases for experimental
spectroscopic data (NMR, IR, Mass Spectrometry) on Chromeno(4,3-c)chromene-5,11-dione
(C16Hs04) yielded no specific results. This indicates that while the structure is indexed[1], its
synthesis and detailed characterization have not been widely published.

Therefore, this technical guide will focus on the established methodologies and expected
analytical outcomes for the spectroscopic analysis of such a compound. It is intended to serve
as a framework for researchers, scientists, and drug development professionals who may
synthesize or encounter this, or structurally similar, complex heterocyclic systems. The data
presented in the tables are hypothetical, based on an analysis of related chromene and
coumarin structures, and are provided for illustrative purposes only.

Introduction to Spectroscopic Analysis

The elucidation of a novel chemical structure is a cornerstone of chemical and pharmaceutical
research. A multi-faceted spectroscopic approach is essential for the unambiguous
determination of a molecule's constitution and stereochemistry. For a rigid, polycyclic aromatic
ketone like Chromeno(4,3-c)chromene-5,11-dione, the primary techniques employed are
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). Each technique provides a unique and complementary piece of the
structural puzzle.
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This guide outlines the theoretical application of these methods to Chromeno(4,3-
c)chromene-5,11-dione.

Spectroscopic Analysis Workflow
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Caption: General workflow for chemical structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for analyzing a new compound. It provides the
molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental
composition.

2.1 Expected Data

For Chromeno(4,3-c)chromene-5,11-dione, with a molecular formula of C1eHsOa4, the
expected exact mass can be calculated.
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Parameter Expected Value

Molecular Formula C16HsOa4

Exact Mass (Monoisotopic) 276.0423 u

Molecular Weight (Average) 276.23 g/mol

Key Fragmentation Pattern Loss of CO (m/z = 248), Retro-Diels-Alder

2.2 Experimental Protocol
High-Resolution Mass Spectrometry (HRMS):

o Sample Preparation: A dilute solution of the purified compound (approx. 1 mg/mL) is
prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with
dichloromethane).

« lonization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
are common techniques. For non-volatile solids, ESI is typically used. The sample solution is
infused into the mass spectrometer's source at a low flow rate (e.g., 5-10 pL/min).

e Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-
of-Flight (TOF) or Orbitrap analyzer.

o Data Acquisition: Data is acquired in positive or negative ion mode. For this compound,
adducts with sodium ([M+Na]*) or potassium ([M+K]*) in positive mode, or the deprotonated
molecule ([M-H]~) in negative mode (if an acidic proton is available, which is not the case
here) might be observed. The molecular ion [M]* may be observed with techniques like APCI
or electron ionization (EI).

o Data Processing: The resulting spectrum is analyzed to find the peak corresponding to the
molecular ion. The exact mass is compared with the theoretical mass for the proposed
formula (C16HsOa) to confirm the elemental composition, typically with an accuracy of <5

ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and simple technique used to identify the presence of specific
functional groups based on their vibration frequencies.

3.1 Expected Data

The structure of Chromeno(4,3-c)chromene-5,11-dione contains several key functional
groups whose characteristic vibrations can be predicted.

Expected Wavenumber

Functional Group Vibration Type

(cm™)
C=0 (0,B-unsaturated ketone) Stretch 1650 - 1690
C=0 (lactone/ester) Stretch 1710 - 1750
C-O (ether/ester) Stretch 1000 - 1300
C=C (aromatic) Stretch 1450 - 1600
C-H (aromatic) Stretch 3000 - 3100

Note: The two dione groups are in different chemical environments (one is more ketone-like,
the other more lactone-like), which may result in two distinct C=0 stretching bands.

3.2 Experimental Protocol
Attenuated Total Reflectance (ATR) FT-IR:

o Sample Preparation: A small amount of the solid, purified compound is placed directly onto
the ATR crystal (e.g., diamond or germanium). No special preparation is needed.

e Analysis: The ATR accessory is placed in the sample compartment of an FTIR spectrometer.

o Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample
is then placed on the crystal, and pressure is applied to ensure good contact. The sample
spectrum is then recorded. The instrument scans the sample with infrared radiation over a
range (typically 4000 to 400 cm™1).
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o Data Processing: The final spectrum is automatically generated by the instrument's software
as a plot of transmittance or absorbance versus wavenumber (cm~1). The characteristic
absorption bands are then identified and assigned to their respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen
framework of an organic molecule. A combination of tH NMR, 3C NMR, and 2D NMR
experiments is typically required for full structure elucidation.

Click to download full resolution via product page
Caption: Structure of Chromeno(4,3-c)chromene-5,11-dione.
4.1 Expected Data

IH NMR: The molecule has 8 aromatic protons. Due to the asymmetry of the molecule, all 8
protons are expected to be chemically non-equivalent and should appear as doublets, triplets,
or multiplets in the aromatic region (typically & 7.0-8.5 ppm). Protons on the same ring will
show coupling to each other (ortho, meta, and para couplings).

13C NMR: The molecule has 16 carbons. Due to symmetry, some carbons might be equivalent,
but in this asymmetric structure, it's likely all 16 carbons will have unique signals.

e Carbonyl Carbons (C=0): Two signals are expected in the downfield region (6 160-180
ppm).

o Aromatic & Olefinic Carbons: Approximately 14 signals are expected in the region 6 110-160
ppm.

Hypothetical NMR Data Summary:

Table: Hypothetical *H NMR Data (500 MHz, CDClIs)
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Chemical Shift (o o Coupling Constant .
Multiplicity Integration
ppm) (9 H2)

| 8.3-7.2 | m (multiplet) | - | 8H |

Table: Hypothetical 13C NMR Data (125 MHz, CDCIs)

Chemical Shift (6 ppm) Assighment
~175 C=0
~165 C=0

| 160 - 110 | 14 x Aromatic C |
4.2 Experimental Protocol

e Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6
mL of a deuterated solvent (e.g., Chloroform-d, CDCls; or DMSO-de if solubility is an issue) in
a 5 mm NMR tube. A small amount of an internal standard like tetramethylsilane (TMS) may
be added.

» 1H NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer (e.g., 400,
500, or 600 MHz). The instrument is tuned and shimmed to optimize the magnetic field
homogeneity. A standard one-pulse *H experiment is run.

e 13C NMR Spectroscopy: A standard proton-decoupled 13C experiment (e.g., using a
broadband decoupling sequence) is performed. This typically requires a longer acquisition
time than a *H experiment due to the lower natural abundance and sensitivity of the 13C
nucleus.

e 2D NMR Spectroscopy (if needed for full assignment):

o COSY (Correlation Spectroscopy): ldentifies *H-H spin-spin coupling relationships,
helping to trace out proton networks within individual aromatic rings.
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o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its
directly attached carbon atom.

o HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are
separated by 2-3 bonds. This is crucial for connecting different fragments of the molecule,
for example, linking a proton on one ring to a carbon on an adjacent ring or to a carbonyl
carbon.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected using specialized software. Chemical shifts are referenced
to the residual solvent peak or TMS. The resulting spectra are integrated (for 1H) and peaks
are picked and assigned.

Conclusion

While no experimental data is currently available for Chromeno(4,3-c)chromene-5,11-dione,
this guide outlines the standard, powerful spectroscopic techniques that would be employed for
its structural elucidation. A combination of High-Resolution Mass Spectrometry to confirm the
elemental formula, IR spectroscopy to identify the key carbonyl functional groups, and a suite
of 1D and 2D NMR experiments to map the complete carbon-hydrogen framework would be
required for an unambiguous characterization of this complex heterocyclic molecule. Any future
synthesis of this compound would rely on these precise analytical methods for structural
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b077852#spectroscopic-analysis-nmr-ir-
mass-spec-of-chromeno-4-3-c-chromene-5-11-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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